

spectroscopic data (NMR, IR, Mass) of 6-Amino-2-(methylthio)pyrimidin-4-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-2-(methylthio)pyrimidin-4-ol

Cat. No.: B019619

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **6-Amino-2-(methylthio)pyrimidin-4-ol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **6-Amino-2-(methylthio)pyrimidin-4-ol** (CAS Number: 1074-41-5). Due to the limited availability of directly published spectra for this specific molecule, this document compiles expected spectroscopic values based on data from closely related pyrimidine derivatives and general principles of spectroscopic analysis. Detailed experimental protocols for acquiring such data are also provided to assist researchers in their analytical workflows.

Chemical Structure and Properties

- IUPAC Name: **6-Amino-2-(methylthio)pyrimidin-4-ol**
- Molecular Formula: C₅H₇N₃OS
- Molecular Weight: 157.19 g/mol
- CAS Number: 1074-41-5[1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **6-Amino-2-(methylthio)pyrimidin-4-ol**. These values are predicted based on the analysis of similar compounds and established spectroscopic databases.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 2.40	Singlet	3H	-S-CH ₃
~ 5.10	Singlet	1H	Pyrimidine C ₅ -H
~ 6.70	Broad Singlet	2H	-NH ₂
~ 11.50	Broad Singlet	1H	-OH (or N-H tautomer)

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ) ppm	Assignment
~ 14.0	-S-CH ₃
~ 90.0	Pyrimidine C ₅
~ 158.0	Pyrimidine C ₄ /C ₆
~ 162.0	Pyrimidine C ₆ /C ₄
~ 170.0	Pyrimidine C ₂

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Strong, Broad	O-H and N-H stretching
3100 - 3200	Medium	Aromatic C-H stretching
~ 1640	Strong	C=O stretching (from tautomer)
~ 1600	Strong	N-H bending
1500 - 1580	Medium-Strong	C=C and C=N stretching (ring)
~ 1250	Medium	C-N stretching
~ 700	Medium	C-S stretching

Mass Spectrometry (MS) Data (Predicted)

m/z Value	Relative Abundance	Assignment
157	High	[M] ⁺ (Molecular Ion)
142	Medium	[M - CH ₃] ⁺
110	Medium	[M - SCH ₃] ⁺
85	High	Fragmentation of pyrimidine ring

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized for heterocyclic compounds like **6-Amino-2-(methylthio)pyrimidin-4-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[2]
- Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube if any particulate matter is visible.
- Analysis:
 - Insert the sample into the spectrometer.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a standard ¹H NMR spectrum.
 - For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.
 - A D₂O exchange experiment can be performed to confirm the presence of labile protons (e.g., -OH, -NH₂). Add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The peaks corresponding to the exchangeable protons will disappear or significantly decrease in intensity.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

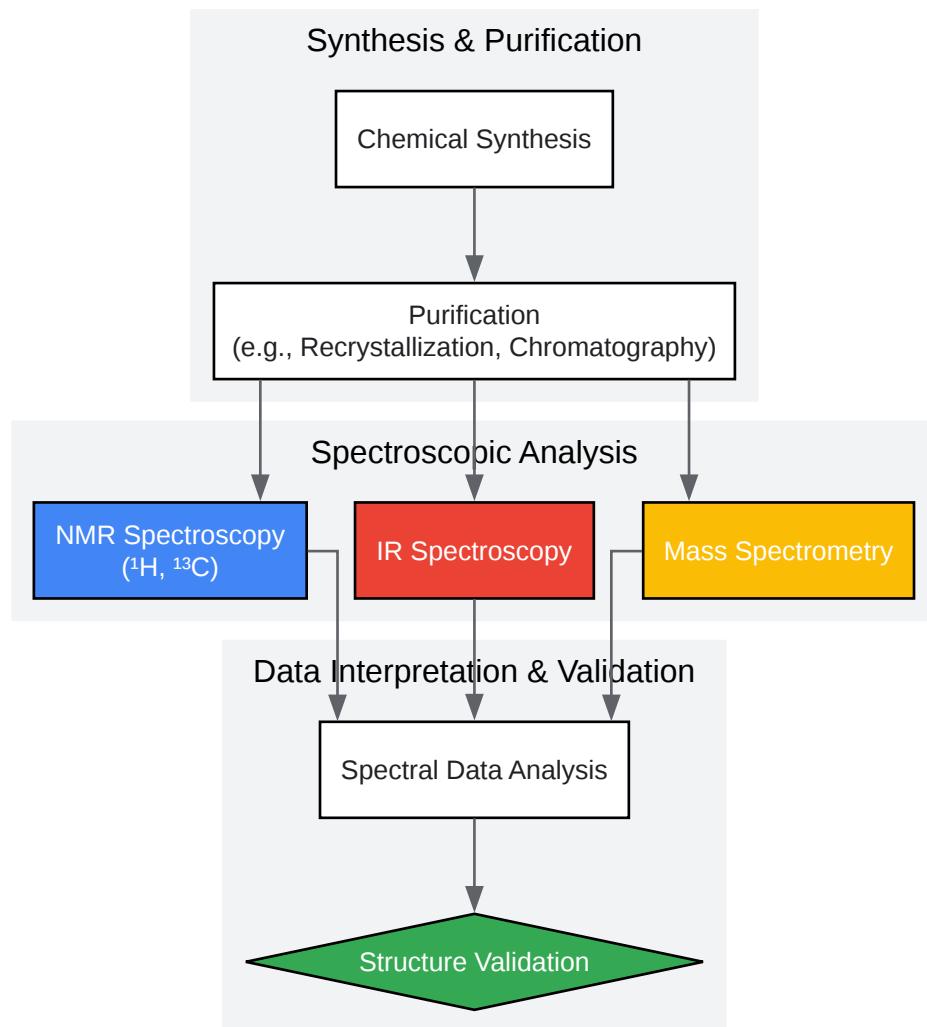
- Background Scan: Run a background spectrum without any sample present to account for atmospheric CO₂ and water vapor.
- Sample Preparation (Solid):
 - Place a small amount of the powdered sample directly onto the ATR crystal surface.

- Apply pressure using the clamp to ensure good contact between the sample and the crystal.
- Sample Measurement: Initiate the sample scan. The resulting spectrum will show the absorption of infrared radiation by the sample as a function of wavenumber.
- Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one utilizing Electron Ionization (EI).


Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For EI-MS, the sample is typically heated to a volatile state.
- Ionization: The sample molecules are bombarded with a high-energy electron beam, which causes the ejection of an electron, forming a positively charged molecular ion ($[M]^+$).
- Fragmentation: The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Workflow for Spectroscopic Characterization of a Chemical Compound

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1074-41-5 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [spectroscopic data (NMR, IR, Mass) of 6-Amino-2-(methylthio)pyrimidin-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019619#spectroscopic-data-nmr-ir-mass-of-6-amino-2-methylthio-pyrimidin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com